H-Ala-His-Ala-OH
Overview
Description
The compound H-Alanine-Histidine-Alanine-OH is a tripeptide consisting of three amino acids: alanine, histidine, and alanine. Tripeptides like H-Alanine-Histidine-Alanine-OH are short chains of amino acids linked by peptide bonds. These compounds are of significant interest in biochemical and pharmaceutical research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Alanine-Histidine-Alanine-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin, and all protecting groups are removed to yield the final product.
Industrial Production Methods
In industrial settings, the production of peptides like H-Alanine-Histidine-Alanine-OH often involves automated SPPS. This method allows for the efficient and scalable synthesis of peptides with high purity. Advances in green chemistry have led to the development of more environmentally friendly solvents and reagents for SPPS, reducing the environmental impact of peptide synthesis .
Chemical Reactions Analysis
Types of Reactions
H-Alanine-Histidine-Alanine-OH can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions, leading to the formation of histidine derivatives.
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can occur at the amino acid side chains, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of 2-oxo-histidine, while reduction can yield modified peptides with altered functional groups.
Scientific Research Applications
H-Alanine-Histidine-Alanine-OH has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of H-Alanine-Histidine-Alanine-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The histidine residue plays a crucial role in these interactions due to its ability to participate in hydrogen bonding and coordinate metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
H-Alanine-Histidine-OH: A dipeptide with similar properties but lacking the additional alanine residue.
H-Glycine-Histidine-Alanine-OH: A tripeptide with glycine instead of alanine at the N-terminus.
H-Alanine-Histidine-Glycine-OH: A tripeptide with glycine at the C-terminus instead of alanine.
Uniqueness
H-Alanine-Histidine-Alanine-OH is unique due to the presence of two alanine residues flanking the histidine residue. This specific sequence can influence the peptide’s structural properties and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O4/c1-6(13)10(18)17-9(3-8-4-14-5-15-8)11(19)16-7(2)12(20)21/h4-7,9H,3,13H2,1-2H3,(H,14,15)(H,16,19)(H,17,18)(H,20,21)/t6-,7-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIQCVUDDFENPU-ZKWXMUAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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